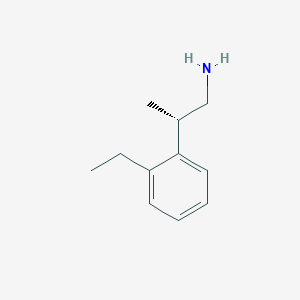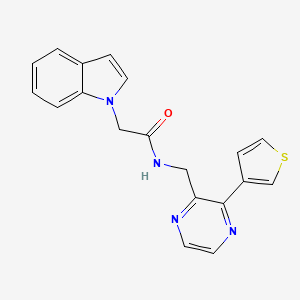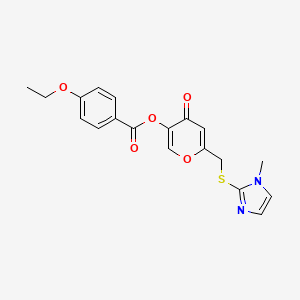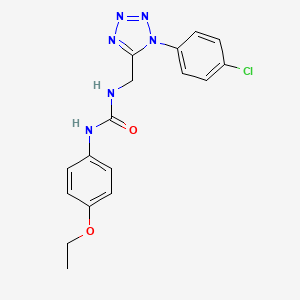
ethyl 6-chloro-4-((2-(3,4-dihydroquinolin-1(2H)-yl)ethyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 6-chloro-4-((2-(3,4-dihydroquinolin-1(2H)-yl)ethyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate is a synthetic compound with significant relevance in the fields of medicinal chemistry and pharmacology This compound features a quinoline core structure, which is common in many biologically active molecules
Vorbereitungsmethoden
Synthetic routes and reaction conditions: The synthesis of ethyl 6-chloro-4-((2-(3,4-dihydroquinolin-1(2H)-yl)ethyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate typically involves multi-step organic reactions. One common method starts with the synthesis of the quinoline core, which can be derived from aniline derivatives through a series of cyclization and functionalization reactions. The specific reaction conditions often require the use of catalysts, elevated temperatures, and various reagents to ensure proper formation of the functional groups.
Industrial production methods: For industrial-scale production, this compound may be synthesized using batch or continuous flow processes. Key considerations include reaction yield, purity, and scalability. Industrial methods often employ robust catalytic systems and optimized reaction conditions to maximize efficiency and minimize by-products.
Analyse Chemischer Reaktionen
Types of reactions it undergoes:
Oxidation: The quinoline core can undergo oxidation reactions to introduce additional functional groups or modify existing ones.
Reduction: Certain functional groups, such as the chloro group, can be reduced under specific conditions.
Substitution: Nucleophilic and electrophilic substitution reactions are possible at various positions on the quinoline ring.
Common reagents and conditions:
Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used in oxidation reactions.
Reducing agents like lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) for reduction.
Substitution reactions often utilize halogenating agents, strong acids, or bases depending on the specific reaction mechanism.
Major products formed from these reactions:
Oxidation can lead to quinoline-N-oxides or quinoline diones.
Reduction typically forms dechlorinated or reduced derivatives of the original compound.
Substitution reactions yield various substituted quinoline derivatives, enhancing the compound's utility in different applications.
Wissenschaftliche Forschungsanwendungen
Chemistry: Ethyl 6-chloro-4-((2-(3,4-dihydroquinolin-1(2H)-yl)ethyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate serves as a valuable intermediate in the synthesis of more complex organic molecules. Its reactivity and functional groups make it a useful building block in combinatorial chemistry and drug development.
Biology and Medicine: This compound has been investigated for its potential pharmacological properties. Its structure suggests activity against certain enzymes or receptors, which could be leveraged in developing treatments for diseases such as cancer, bacterial infections, and neurological disorders. Its ability to interact with biological macromolecules makes it a subject of ongoing research in medicinal chemistry.
Industry: In the industrial sector, this compound can be used in the development of new materials, agrochemicals, and dyes. Its stability and reactivity provide opportunities for creating products with enhanced performance characteristics.
Wirkmechanismus
The compound exerts its effects through various molecular interactions. It may bind to specific enzymes or receptors, inhibiting or modulating their activity. The quinoline core and attached functional groups facilitate these interactions, affecting cellular pathways and biochemical processes. Detailed mechanistic studies are essential to fully understand its mode of action and therapeutic potential.
Vergleich Mit ähnlichen Verbindungen
6-chloro-4-((2-(3,4-dihydroquinolin-1(2H)-yl)ethyl)amino)quinoline
Ethyl 6-bromo-4-((2-(3,4-dihydroquinolin-1(2H)-yl)ethyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate
4-((2-(3,4-dihydroquinolin-1(2H)-yl)ethyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate
Uniqueness: What sets ethyl 6-chloro-4-((2-(3,4-dihydroquinolin-1(2H)-yl)ethyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate apart is the combination of its chloro and ethyl ester groups, which may confer distinct reactivity and biological activity profiles compared to its analogs. This makes it a compound of interest for further exploration and potential development in various scientific fields.
Eigenschaften
IUPAC Name |
ethyl 6-chloro-4-[2-(3,4-dihydro-2H-quinolin-1-yl)ethylamino]-2-oxo-1H-quinoline-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24ClN3O3/c1-2-30-23(29)20-21(17-14-16(24)9-10-18(17)26-22(20)28)25-11-13-27-12-5-7-15-6-3-4-8-19(15)27/h3-4,6,8-10,14H,2,5,7,11-13H2,1H3,(H2,25,26,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQUUCKSSENBSEU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(C=CC(=C2)Cl)NC1=O)NCCN3CCCC4=CC=CC=C43 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24ClN3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-{[(2,6-dichlorobenzyl)sulfanyl]methyl}-5-[(4-methylbenzyl)sulfanyl]-4-phenyl-4H-1,2,4-triazole](/img/structure/B2414340.png)

![1-[(5-Tert-butyl-1,2,4-oxadiazol-3-yl)methyl]-4-[(6-chloropyridin-3-yl)sulfonyl]-1,4-diazepane](/img/structure/B2414342.png)
![N-(3,4-dimethoxyphenyl)-2-(1-(2,3-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2414344.png)
![1-(3-chloro-4-methoxyphenyl)-4-[(2-chloro-6-fluorophenyl)methyl]-1,2,3,4-tetrahydropyrazine-2,3-dione](/img/structure/B2414346.png)



![ethyl 2-(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-oxoacetate](/img/structure/B2414352.png)

![N-[1-(2-Methoxyphenyl)propan-2-yl]-N-methylsulfamoyl fluoride](/img/structure/B2414355.png)

![N-(1-cyanocyclopentyl)-2-{4-[(cyclopropylcarbamoyl)methyl]piperazin-1-yl}acetamide](/img/structure/B2414358.png)
![N-(3-fluoro-4-methylphenyl)-1-[(3-fluorophenyl)methyl]-6-oxopyridazine-3-carboxamide](/img/structure/B2414359.png)
